Cas no 25381-40-2 (1-chloro-Pyrido[3,4-d]pyridazin-4(3H)-one)
1-chloro-Pyrido[3,4-d]pyridazin-4(3H)-one Chemical and Physical Properties
Names and Identifiers
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- 1-chloro-Pyrido[3,4-d]pyridazin-4(3H)-one
- 1-chloropyrido[3,4d] pyridazine-4(3H)-one
- 25381-40-2
- 1-Chloropyrido[3,4-d]pyridazin-4(3H)-one
- DB-407690
- 1-chloro-3H,4H-pyrido[3,4-d]pyridazin-4-one
- CS-0136983
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- Inchi: 1S/C7H4ClN3O/c8-6-4-1-2-9-3-5(4)7(12)11-10-6/h1-3H,(H,11,12)
- InChI Key: GWSWZKKINHJXCB-UHFFFAOYSA-N
- SMILES: ClC1C2C=CN=CC=2C(NN=1)=O
Computed Properties
- Exact Mass: 181.0042895g/mol
- Monoisotopic Mass: 181.0042895g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 54.4Ų
1-chloro-Pyrido[3,4-d]pyridazin-4(3H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM538705-1g |
1-Chloropyrido[3,4-d]pyridazin-4(3H)-one |
25381-40-2 | 95%+ | 1g |
$*** | 2023-03-29 |
1-chloro-Pyrido[3,4-d]pyridazin-4(3H)-one Suppliers
1-chloro-Pyrido[3,4-d]pyridazin-4(3H)-one Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 1-chloro-Pyrido[3,4-d]pyridazin-4(3H)-one
Comprehensive Overview of 1-chloro-Pyrido[3,4-d]pyridazin-4(3H)-one (CAS No. 25381-40-2)
1-chloro-Pyrido[3,4-d]pyridazin-4(3H)-one (CAS No. 25381-40-2) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the pyridopyridazine family, a class of nitrogen-containing bicyclic systems known for their diverse biological activities. Researchers are increasingly exploring its potential as a building block for drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
The molecular structure of 1-chloro-Pyrido[3,4-d]pyridazin-4(3H)-one features a chloro-substituted pyridopyridazine core, which enhances its reactivity in cross-coupling reactions. This characteristic makes it a valuable intermediate in organic synthesis. Recent studies highlight its utility in click chemistry and metal-catalyzed transformations, aligning with the growing demand for sustainable synthetic methodologies. Its solubility profile in polar solvents like DMSO and methanol further expands its applicability in high-throughput screening assays.
In the context of current trends, 25381-40-2 has been investigated for its role in addressing antibiotic resistance—a critical global health challenge. Computational studies suggest that derivatives of this scaffold may exhibit broad-spectrum antibacterial activity, particularly against Gram-positive pathogens. Additionally, its structural similarity to purine bases has sparked interest in cancer therapeutics, with preliminary data indicating potential as a CDK inhibitor (cyclin-dependent kinase).
From an industrial perspective, the compound's stability under ambient conditions and compatibility with flow chemistry systems make it attractive for scale-up production. Manufacturers are optimizing routes to improve yield while minimizing environmental impact, reflecting the pharmaceutical industry's shift toward green chemistry principles. Analytical techniques such as HPLC-MS and NMR spectroscopy are routinely employed to verify the purity of 1-chloro-Pyrido[3,4-d]pyridazin-4(3H)-one, ensuring compliance with regulatory standards for intermediates.
Frequently asked questions about this compound include its storage conditions (recommended at 2-8°C under inert atmosphere), handling precautions (use of PPE in laboratory settings), and supplier availability across global chemical distributors. The compound's patent landscape reveals active research in multiple jurisdictions, particularly for applications in neurodegenerative disease modulation and antiviral drug development.
Emerging applications of CAS 25381-40-2 extend to material science, where its π-conjugated system shows promise in organic electronics. Researchers are evaluating its charge transport properties for potential use in OLEDs (organic light-emitting diodes) and photovoltaic devices. This multidisciplinary relevance underscores why the scientific community continues to prioritize studies on this versatile scaffold.
For synthetic chemists, the regioselectivity of 1-chloro-Pyrido[3,4-d]pyridazin-4(3H)-one in nucleophilic substitution reactions remains a key focus area. Recent publications demonstrate successful functionalization at the 4-position while preserving the chloro-substituent—a crucial feature for generating diverse analog libraries. These advances align with the pharmaceutical industry's need for structure-activity relationship (SAR) optimization in lead compound development.
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